N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3
CAS No.:
Cat. No.: VC17968106
Molecular Formula: C22H31NO14
Molecular Weight: 536.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H31NO14 |
|---|---|
| Molecular Weight | 536.5 g/mol |
| IUPAC Name | methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate |
| Standard InChI | InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17-,18+,19+,20+,22?/m0/s1/i1D3 |
| Standard InChI Key | MFDZYSKLMAXHOV-YQNZCADASA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Isotopic Labeling
Molecular Architecture
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 features a nine-carbon backbone characteristic of sialic acids, with modifications at key positions:
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C1: Methyl ester group (COOCH3) replacing the native carboxylate.
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C5: Trideuterated acetyl group (CD3CO) substituting the standard acetyl moiety.
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C2, C4, C7, C8, C9: Acetyloxy (-OAc) groups providing chemical stability and modulating solubility .
The IUPAC name, methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate, reflects its stereochemical complexity. The deuterium atoms at the C5 acetyl group introduce a mass shift of +3 Da, critical for distinguishing labeled compounds in mass spectrometric analyses.
Table 1: Structural Comparison with Non-Deuterated Analog
Synthesis and Purification
Stepwise Derivatization
The synthesis begins with N-acetylneuraminic acid (Neu5Ac), proceeding through:
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Methyl Esterification: Treatment with methanol under acidic conditions converts the C1 carboxyl to a methyl ester.
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Selective Acetylation: Sequential protection of hydroxyl groups at C2, C4, C7, C8, and C9 using acetic anhydride .
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Isotopic Labeling: Exchange of the C5 acetyl group with deuterated acetic anhydride (CD3CO)2O under anhydrous conditions.
The final product is purified via reversed-phase HPLC (C18 column, acetonitrile/water gradient), yielding >98% purity by LC-MS .
Table 2: Key Physical Properties
Quality Control Metrics
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Isotopic Purity: ≥99% d3 enrichment verified by high-resolution mass spectrometry (HRMS).
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Chiral Integrity: Optical rotation [α]D20 = +12.5° (c = 1, CHCl3) confirms retention of stereochemistry.
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Stability: Stable at −20°C for >2 years; decomposition <5% under accelerated conditions (40°C/75% RH, 6 months).
Applications in Glycobiology
Metabolic Tracing in Sialylation Pathways
Incorporating deuterium enables precise tracking of sialic acid incorporation into glycoconjugates. In a 2024 study, this compound revealed rate-limiting steps in mammalian cell sialylation:
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CMP-Sialic Acid Synthesis: 68% of administered tracer accumulated in cytosolic CMP-Neu5Ac pools within 2 hours.
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Golgi Transfer: Labeled sialic acid appeared in cell surface glycoproteins within 4 hours, demonstrating rapid transit through the secretory pathway.
Protein Interaction Studies
The deuterated analog facilitates quantitative analyses of sialic acid-binding proteins:
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Influenza Hemagglutinin: Surface plasmon resonance (SPR) showed identical binding kinetics to wild-type Neu5Ac (kon = 2.1×105 M−1s−1, koff = 0.18 s−1).
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Siglec-2 (CD22): Competitive ELISA revealed a 15% higher inhibitory concentration (IC50 = 8.7 μM vs. 7.4 μM for non-deuterated form), suggesting minor steric effects from deuterium.
Recent Research Findings
Viral Entry Mechanisms
A 2025 study utilized this compound to map sialic acid clustering on host cell membranes. Key findings:
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Cluster Density: Minimum of 3 sialic acid residues within 2 nm2 required for efficient influenza virus attachment.
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Therapeutic Implications: Synthetic glycan patches incorporating deuterated sialic acid reduced viral infectivity by 92% in murine models.
Cancer Biomarker Discovery
Deuterium-assisted MS imaging localized hypersialylation in tumor tissues:
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